
Glucocorticoids receptor agonist 3
Übersicht
Beschreibung
Glucocorticoids receptor agonist 3 is a complex organic compound with a unique structure that includes multiple rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)- involves multiple steps, including the formation of the phenanthrene core, the introduction of the carboxamide group, and the addition of various substituents. Common synthetic routes may involve the use of catalysts, specific temperature conditions, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Key Mechanisms Include:
- Transrepression of Pro-inflammatory Genes : Glucocorticoid receptor agonist 3 effectively represses the expression of key pro-inflammatory transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1) .
- Reduced Metabolic Side Effects : By selectively activating GR pathways that do not contribute to metabolic dysregulation, glucocorticoid receptor agonist 3 presents a favorable profile for patients at risk for conditions like type 2 diabetes and cardiovascular disease .
Clinical Applications
The applications of glucocorticoid receptor agonist 3 span various therapeutic areas, primarily focusing on inflammatory and autoimmune diseases:
- Rheumatoid Arthritis : Its ability to modulate inflammatory responses makes it a candidate for treating rheumatoid arthritis, potentially improving patient outcomes while minimizing side effects associated with conventional glucocorticoids .
- Asthma and Chronic Obstructive Pulmonary Disease : Glucocorticoid receptor agonist 3 may provide benefits in managing asthma exacerbations and chronic obstructive pulmonary disease by effectively controlling airway inflammation without the typical adverse effects seen with long-term glucocorticoid use .
- Dermatological Conditions : The compound shows promise in treating inflammatory skin diseases due to its targeted action on skin-related inflammatory pathways .
Comparative Advantages Over Traditional Glucocorticoids
Feature | Traditional Glucocorticoids | Glucocorticoid Receptor Agonist 3 |
---|---|---|
Mechanism of Action | Non-selective (TA & TR) | Selective (enhances TR) |
Metabolic Side Effects | High | Low |
Anti-inflammatory Efficacy | High | Comparable |
Use in Chronic Conditions | Limited due to side effects | Promising |
Case Studies
- Rheumatoid Arthritis Management : A study demonstrated that patients receiving glucocorticoid receptor agonist 3 showed reduced disease activity scores compared to those on traditional glucocorticoids. The study noted fewer instances of weight gain and glucose intolerance among patients treated with the selective modulator .
- Asthma Control : In a clinical trial involving asthma patients, those treated with glucocorticoid receptor agonist 3 experienced fewer exacerbations and improved lung function metrics compared to those receiving standard treatment regimens .
- Skin Atrophy Prevention : Research indicated that topical application of glucocorticoid receptor agonist 3 resulted in less skin atrophy compared to conventional topical glucocorticoids, suggesting its potential for safer long-term use in dermatological therapies .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, binding to a receptor may activate or inhibit a signaling pathway, resulting in a physiological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene derivatives: Compounds with a similar phenanthrene core structure.
Carboxamide derivatives: Compounds with a carboxamide functional group.
Hydroxy derivatives: Compounds with hydroxyl groups attached to the core structure.
Uniqueness
What sets 2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)- apart is its unique combination of functional groups and stereochemistry, which may confer specific biological activities or chemical reactivity not seen in similar compounds.
Eigenschaften
CAS-Nummer |
305821-96-9 |
---|---|
Molekularformel |
C31H32N2O2 |
Molekulargewicht |
464.6 |
IUPAC-Name |
(4bS,7R,8aR)-4b-benzyl-7-hydroxy-7-prop-1-ynyl-N-(pyridin-3-ylmethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide |
InChI |
InChI=1S/C31H32N2O2/c1-2-14-30(35)15-16-31(19-23-7-4-3-5-8-23)27(20-30)12-10-25-18-26(11-13-28(25)31)29(34)33-22-24-9-6-17-32-21-24/h3-9,11,13,17-18,21,27,35H,10,12,15-16,19-20,22H2,1H3,(H,33,34)/t27-,30-,31+/m1/s1 |
InChI-Schlüssel |
SEOPOTXFVGEDGX-UPHHSBJESA-N |
SMILES |
CC#CC1(CCC2(C(C1)CCC3=C2C=CC(=C3)C(=O)NCC4=CN=CC=C4)CC5=CC=CC=C5)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CP-472555; CP 472555; CP472555; UNII-6T0KV7024R. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.